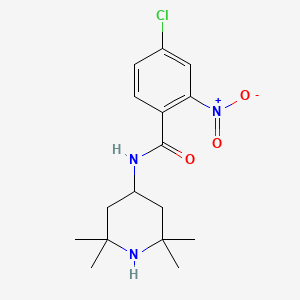
4-chloro-2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a chloro group, a nitro group, and a tetramethylpiperidinyl group attached to a benzamide core. Its unique structure imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 4-chloro-2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps:
Amidation: The nitro-chlorobenzene derivative is then reacted with 2,2,6,6-tetramethylpiperidine to form the desired benzamide compound. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-chloro-2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
These reactions yield a range of products, including amino derivatives, substituted benzamides, and oxidized piperidine derivatives.
Scientific Research Applications
4-chloro-2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding to target proteins and enzymes.
Comparison with Similar Compounds
4-chloro-2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can be compared with similar compounds such as:
4-chloro-2-nitroaniline: This compound shares the chloro and nitro groups but lacks the piperidine ring, resulting in different chemical properties and applications.
4-chloro-2-nitrophenol: Similar in structure but with a hydroxyl group instead of the amide group, leading to different reactivity and uses.
2-nitro-4-chlorotoluene: This compound has a methyl group instead of the amide and piperidine groups, affecting its chemical behavior and applications.
The unique combination of functional groups in this compound imparts distinct properties that make it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
4-chloro-2-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-15(2)8-11(9-16(3,4)19-15)18-14(21)12-6-5-10(17)7-13(12)20(22)23/h5-7,11,19H,8-9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWGMBHDOBPVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













